Compound 653-47: A Technical Guide to a Novel CREB Pathway Modulator
Compound 653-47: A Technical Guide to a Novel CREB Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 653-47, systematically named 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide, is a novel small molecule that has emerged as a significant research tool in the study of the cAMP response element-binding protein (CREB) signaling pathway.[1] Discovered serendipitously during the investigation of prodrugs for the CREB inhibitor 666-15, compound 653-47 has demonstrated a unique ability to potentiate the activity of 666-15, leading to a synergistic inhibition of CREB-mediated gene transcription and the growth of breast cancer cells.[1][2] Although it is a very weak CREB inhibitor on its own, its synergistic action makes it a valuable molecule for exploring the intricacies of CREB regulation and for the development of novel therapeutic strategies targeting CREB-dependent pathologies.[1][2]
This technical guide provides a comprehensive overview of compound 653-47, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of compound 653-47 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide | [1] |
| Synonyms | 653-47, 65347 | [1] |
| Molecular Formula | C₂₀H₁₉ClN₂O₃ | [1] |
| Molecular Weight | 370.83 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [1] |
| Storage | Dry, dark at 0-4°C for short term or -20°C for long term | [1] |
Mechanism of Action
The primary mechanism of action of compound 653-47 is its ability to significantly potentiate the inhibitory activity of compound 666-15 on the CREB signaling pathway.[1][2] CREB is a transcription factor that, upon phosphorylation, binds to co-activators such as CREB-binding protein (CBP) to initiate the transcription of genes involved in cell proliferation, differentiation, and survival.[1]
Compound 653-47 alone is a very weak inhibitor of CREB, with a reported IC₅₀ of 26.3 μM.[1] However, when used in combination with 666-15, it synergistically enhances the inhibition of CREB-mediated gene transcription.[1][2] This synergistic effect has been observed to potently inhibit the growth of breast cancer cells.[1][2] While the precise molecular mechanism of this potentiation is still under investigation, it is hypothesized that 653-47 may bind to an allosteric site on CREB or a related protein, inducing a conformational change that enhances the binding or inhibitory efficacy of 666-15.
The CREB signaling pathway is a critical regulator of cellular processes. Extracellular signals lead to the activation of various kinases, such as Protein Kinase A (PKA), which in turn phosphorylate CREB at Serine 133. Phosphorylated CREB (pCREB) then recruits the transcriptional co-activator CBP/p300, leading to the transcription of target genes. Compound 666-15 is a known inhibitor of this pathway, and compound 653-47 enhances its inhibitory effect.
Experimental Protocols
Proposed Synthesis of Compound 653-47
While the original discovery of 653-47 was as a byproduct, a plausible synthetic route can be proposed based on standard methodologies for the formation of naphthamide derivatives. The synthesis would likely involve the coupling of a suitably protected aminopropoxy-naphthalene carboxylic acid with 4-chloro-2-aminophenol, followed by deprotection.
Detailed Protocol:
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Synthesis of 3-(3-hydroxypropoxy)-2-naphthoic acid: To a solution of 3-hydroxy-2-naphthoic acid in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and 3-bromopropanol. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, acidify the mixture and extract the product. Purify by recrystallization or column chromatography.
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Protection of the hydroxyl group: The hydroxyl group of 3-(3-hydroxypropoxy)-2-naphthoic acid is protected using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) chloride) in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., dichloromethane).
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Synthesis of 2-amino-4-chlorophenol: Reduce 4-chloro-2-nitrophenol using a standard reducing agent (e.g., tin(II) chloride in ethanol or catalytic hydrogenation) to obtain 2-amino-4-chlorophenol.
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Amide Coupling: The protected 3-(3-(tert-butyldimethylsilyloxy)propoxy)-2-naphthoic acid is activated with a coupling agent (e.g., HATU or EDCI/HOBt) in an aprotic solvent (e.g., DMF). To this activated acid, add 2-amino-4-chlorophenol and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion.
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Deprotection: The TBDMS protecting group is removed using a fluoride source (e.g., tetrabutylammonium fluoride (TBAF)) in THF to yield the final product, 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide (Compound 653-47). The final compound should be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This assay is used to quantify the effect of compound 653-47, alone and in combination with 666-15, on CREB transcriptional activity.
Materials:
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HEK293T cells
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DMEM with 10% FBS and 1% penicillin/streptomycin
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CRE-luciferase reporter plasmid
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Renilla luciferase control plasmid (for normalization)
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Transfection reagent (e.g., Lipofectamine 2000)
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Forskolin (to stimulate CREB activity)
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Compound 653-47 and 666-15 (dissolved in DMSO)
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Luciferase assay reagent
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96-well white, clear-bottom plates
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Luminometer
Protocol:
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
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Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of compound 653-47, 666-15, or their combination. Include a vehicle control (DMSO).
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Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with forskolin (e.g., 10 µM) to activate the CREB pathway.
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Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of CREB inhibition relative to the forskolin-stimulated control.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of compound 653-47 and 666-15 on the viability of breast cancer cells.
Materials:
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MDA-MB-231 breast cancer cells
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RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
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Compound 653-47 and 666-15 (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Microplate reader
Protocol:
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Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of compound 653-47, 666-15, or their combination for 72 hours. Include a vehicle control (DMSO).
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MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ values can be determined by plotting the percentage of viability against the log of the compound concentration.
Quantitative Data Summary
The following tables summarize the key quantitative data for compound 653-47.
Table 1: Inhibitory Activity of Compound 653-47 on CREB
| Compound | IC₅₀ (μM) | Assay |
| 653-47 | 26.3 | CREB-mediated gene transcription assay |
Data from commercial suppliers.[1]
Table 2: Synergistic Inhibition of Breast Cancer Cell Growth
| Cell Line | Treatment | IC₅₀ (μM) |
| MDA-MB-231 | 666-15 alone | ~1 |
| MDA-MB-231 | 666-15 + 653-47 (e.g., 5 μM) | Significantly reduced |
Qualitative description based on the discovery paper.[2] Specific IC₅₀ values for the combination were not provided in the initial reports and would need to be determined experimentally.
To quantitatively assess the synergistic effect, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Conclusion
Compound 653-47 represents a fascinating molecular tool for the study of the CREB signaling pathway. Its unique ability to potentiate the activity of a known CREB inhibitor opens up new avenues for research into the allosteric modulation of transcription factors and provides a basis for the development of novel combination therapies for diseases driven by aberrant CREB activity, such as certain cancers. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing compound.
